4-Methyl-6-nitroindoline
Overview
Description
4-Methyl-6-nitroindoline is a chemical compound belonging to the class of indoline derivatives. It is characterized by the presence of a methyl group at the 4-position and a nitro group at the 6-position on the indoline ring.
Mechanism of Action
Mode of Action
It is known that the compound belongs to the class of organic compounds known as indazoles . Indazoles are structurally characterized by a pyrazole fused to a benzene ring
Pharmacokinetics
Some pharmacokinetic properties of a similar compound, 6-nitroindoline, have been reported . It has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound’s lipophilicity (Log Po/w) ranges from 0.99 to 1.92 . These properties may impact the bioavailability of the compound.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These factors could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
4-Methyl-6-nitroindoline plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in the metabolism of various substances . The compound also interacts with proteins and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic flux. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, this compound can inhibit the activity of cytochrome P450 enzymes, leading to alterations in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while at higher doses, it can cause significant changes in cell function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including alterations in liver function and enzyme activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes, resulting in the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported across cell membranes by specific transporters, leading to its distribution within different cellular compartments . This distribution can influence the compound’s activity and effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism . This subcellular localization is crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitroindoline typically involves the nitration of 4-methylindoline. One common method includes the reaction of 4-methylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The indoline ring can be oxidized to form indole derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-Methyl-6-aminoindoline.
Substitution: Various 4-substituted-6-nitroindoline derivatives.
Oxidation: 4-Methyl-6-nitroindole
Scientific Research Applications
4-Methyl-6-nitroindoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It is used in the development of organic electronic materials and dyes.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indole derivatives
Comparison with Similar Compounds
Similar Compounds
4-Methylindoline: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitroindoline: Lacks the methyl group, which affects its substitution reactions.
4-Methyl-6-aminoindoline: The amino group provides different reactivity compared to the nitro group
Uniqueness
4-Methyl-6-nitroindoline is unique due to the presence of both a methyl and a nitro group on the indoline ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-methyl-6-nitro-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXHUNYBBEOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276618 | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-27-3 | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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